- Development and optimization of a new synthetic process for lorcaserinBioorganic & Medicinal Chemistry, 2018, 26(4), 977-983,
Cas no 953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride)

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane
- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride
- 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride
- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine,hydrochloride
- 4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)- hydrochloride
- [2-(CHLORO-PHENYL)-ETHYL]-(2-CHLORO-PROPYL)-AMMONIUM CHLORIDE
- lorcaserin impurity b
- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride
- BCP13020
- API0004876
- AX8225495
- TC
- AC-28980
- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
- CS-M1648
- SCHEMBL174859
- AKOS016000246
- 953789-37-2
- [2-(4-chlorophenyl)ethyl](2-chloropropyl)amine hydrochloride
- CS-13191
- DB-116034
- 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL
- 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
- Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
- DTXSID30657920
-
- MDL: MFCD11046660
- インチ: 1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H
- InChIKey: ARSNVFGYXNWTPK-UHFFFAOYSA-N
- ほほえんだ: Cl.ClC1C=CC(CCNCC(C)Cl)=CC=1
計算された属性
- せいみつぶんしりょう: 267.03500
- どういたいしつりょう: 267.035
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 144
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 12
じっけんとくせい
- ゆうかいてん: >170°C
- ようかいど: DMSO (Slightly), Methanol (Slightly)
- PSA: 12.03000
- LogP: 4.29230
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride 税関データ
- 税関コード:2923900090
- 税関データ:
中国税関コード:
2923900090概要:
29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C364255-250mg |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |
953789-37-2 | 250mg |
$ 431.00 | 2023-04-18 | ||
TRC | C364255-50mg |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |
953789-37-2 | 50mg |
$ 127.00 | 2023-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059236-100mg |
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |
953789-37-2 | 98% | 100mg |
¥301.00 | 2024-04-24 | |
A2B Chem LLC | AI64249-1g |
2-Chloro-n-(4-chlorophenethyl)propan-1-amine |
953789-37-2 | 95% | 1g |
$34.00 | 2024-07-18 | |
A2B Chem LLC | AI64249-5g |
2-Chloro-n-(4-chlorophenethyl)propan-1-amine |
953789-37-2 | 95% | 5g |
$106.00 | 2024-07-18 | |
Crysdot LLC | CD12002145-10g |
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |
953789-37-2 | 95+% | 10g |
$550 | 2024-07-18 | |
eNovation Chemicals LLC | D767852-250mg |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 250mg |
$55 | 2024-06-06 | |
eNovation Chemicals LLC | D767852-250mg |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 250mg |
$55 | 2025-02-19 | |
eNovation Chemicals LLC | D767852-250mg |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 250mg |
$55 | 2025-02-28 | |
eNovation Chemicals LLC | D767852-1g |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 1g |
$70 | 2025-02-28 |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C
1.3 Solvents: Dichloromethane ; overnight, 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
ごうせいかいろ 2
1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C
1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C
1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux
- Processes for preparation of 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, World Intellectual Property Organization, , ,
ごうせいかいろ 3
1.2 Solvents: Water
1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h
- Processes for preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates, World Intellectual Property Organization, , ,
ごうせいかいろ 4
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13
1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C
- A process for the preparation of lorcaserin hydrochloride, India, , ,
ごうせいかいろ 5
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt
- A Concise Synthesis of Racemic LorcaserinAustralian Journal of Chemistry, 2016, 69(7), 770-774,
ごうせいかいろ 6
1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C
- Process for preparation of lorcaserin intermediate, China, , ,
ごうせいかいろ 7
- Process for preparation of Lorcaserin hydrochloride hemihydrate, China, , ,
ごうせいかいろ 8
- Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates related thereto, United States, , ,
ごうせいかいろ 9
- Preparation method of lorcaserin, China, , ,
ごうせいかいろ 10
- Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof, United States, , ,
ごうせいかいろ 11
- Microwave-assisted synthesis of lorcaserin hydrochlorideHuaxue Shiji, 2016, 38(9), 917-920,
ごうせいかいろ 12
- A process for preparing 1-[[2-(4-chlorophenyl)ethyl]amino]-2-propanol and its salts, China, , ,
ごうせいかいろ 13
- Processes for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine intermediates toward serotonin-2C (5-HT2C) receptor agonists, World Intellectual Property Organization, , ,
ごうせいかいろ 14
1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C
- An improved process for the preparation of lorcaserin hydrochloride intermediate n-(4-chlorophenethyl)-2-chloropropan-1-amine or salt thereof, India, , ,
ごうせいかいろ 15
1.2 Reagents: Water ; rt
1.3 4 h, 90 °C; 90 °C → rt
1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C
1.5 Reagents: Water
- Process for preparing a chlorophenylethylpropanamine compoundIP.com Journal, 2015, 16, 1-3,
ごうせいかいろ 16
- Synthesis of Lorcaserin and method for preparing intermediate of Lorcaserin, China, , ,
ごうせいかいろ 17
1.2 85 °C; 2 h, 85 - 95 °C
1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C
- Processes for preparation of 4-chloro-N-(2-chloropropyl)-benzeneethanamine hydrochloride, World Intellectual Property Organization, , ,
ごうせいかいろ 18
- Process for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, China, , ,
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Raw materials
- 4-Chloro-N-(2-chloro-1-oxopropyl)benzeneacetamide
- 1-Aminopropan-2-ol
- N-[2-(4-Chlorophenyl)ethyl]-N-(2-chloropropyl)-4-methylbenzenesulfonamide
- 1-((4-Chlorophenethyl)amino)propan-2-ol Hydrochloride
- 2-(4-chlorophenyl)ethan-1-ol
- 2-(4-Chlorophenyl)ethyl Chloride
- 4-Chloro-N-(2-chloropropyl)benzeneacetamide
- Benzeneethanamine, 4-chloro-N-2-propen-1-yl-, hydrochloride (1:1)
- 1-(2-Bromoethyl)-4-chlorobenzene
- 1-((4-Chlorophenethyl)amino)propan-2-ol
- Propanamide,2-chloro-N-[2-(4-chlorophenyl)ethyl]-
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preparation Products
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochlorideに関する追加情報
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride: A Comprehensive Overview
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride (CAS No. 953789-37-2) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, often referred to as 4-chloro-N-(2-chloropropyl)benzeneethanamine hydrochloride, is characterized by its unique chemical structure, which includes a benzene ring substituted with a chlorine atom and an ethanamine group linked to a 2-chloropropyl chain. The hydrochloride salt form of this compound enhances its stability and solubility, making it suitable for a wide range of industrial and research applications.
Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of 4-chloro-N-(2-chloropropyl)benzeneethanamine hydrochloride. Researchers have explored various reaction pathways, including nucleophilic substitution and condensation reactions, to optimize the synthesis process. These methods not only improve the yield but also ensure the purity of the final product, which is crucial for its application in sensitive areas such as pharmaceuticals and electronics.
The structural properties of 4-chloro-N-(2-chloropropyl)benzeneethanamine hydrochloride make it an ideal candidate for use in drug design and development. Its ability to form stable complexes with metal ions has been extensively studied, particularly in the context of creating new generations of catalysts for organic transformations. For instance, recent studies have demonstrated its potential as a ligand in transition metal-catalyzed reactions, significantly enhancing reaction efficiency and selectivity.
In addition to its role in catalysis, 4-chloro-N-(2-chloropropyl)benzeneethanamine hydrochloride has found applications in polymer chemistry. Its ability to act as a cross-linking agent has been leveraged in the development of advanced materials with tailored mechanical and thermal properties. For example, researchers have utilized this compound to synthesize high-performance polymers for use in aerospace and automotive industries, where durability and resistance to extreme conditions are paramount.
The electronic properties of 4-chloro-N-(2-chloropropyl)benzeneethanamine hydrochloride have also been explored in the context of organic electronics. Its conjugated system allows for efficient charge transport, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have highlighted its potential as a hole transport material in OLEDs, contributing to improved device performance and longevity.
From an environmental perspective, the synthesis and application of 4-chloro-N-(2-chloropropyl)benzeneethanamine hydrochloride have been scrutinized to ensure sustainability. Researchers have developed eco-friendly synthesis routes that minimize the use of hazardous solvents and reduce waste generation. Furthermore, efforts are underway to explore its biodegradability and assess its impact on ecosystems, ensuring that its use aligns with global sustainability goals.
In conclusion, 4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride (CAS No. 953789-37-2) is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in driving innovation in materials science, pharmaceuticals, and electronics. As research continues to uncover new possibilities for this compound, its role in shaping future technologies is expected to grow significantly.
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